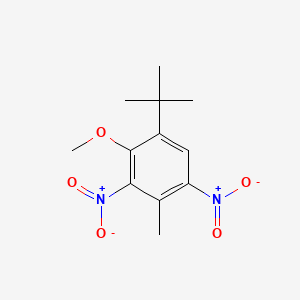
Ambrette
Vue d'ensemble
Description
Musk ambrette (also known by its chemical name, 4-(4-hydroxy-3-methoxyphenyl)-2-butanone) is a naturally occurring compound found in the essential oils of certain plants. It is used in perfumery and cosmetics, as well as in some pharmaceuticals. The compound has a pleasant, woody, musky odor and is often used as a fixative in perfumes. It has also been used in traditional medicine for its purported medicinal properties.
Applications De Recherche Scientifique
Médecine Traditionnelle
L'ambrette est utilisée en médecine traditionnelle chinoise (MTC) depuis des siècles. On la retrouve dans divers médicaments de la MTC, comme des pastilles, des poudres et des capsules, qui sont utilisés pour purifier le cœur, détoxifier, stimuler la circulation sanguine et réduire les gonflements . Par exemple, le Pien Tze Huang est utilisé à ces fins, tandis que les comprimés Angong Niuhuang sont utilisés pour traiter les accidents vasculaires cérébraux et le coma .
Pharmacologie Moderne
En pharmacologie moderne, les dérivés de l'this compound sont étudiés pour leur potentiel dans le traitement des problèmes du système nerveux central et des affections cardiovasculaires. Des procédures cliniques ont utilisé des formes injectables pour le traitement de la douleur, en tirant parti des propriétés bioactives du composé .
Parfumerie
Historiquement, l'this compound était largement utilisée en parfumerie en raison de son odeur riche, chaude et musquée. Elle était un ingrédient clé dans les parfums, fournissant une note de fond distinctive. Cependant, son utilisation a décliné en raison de préoccupations concernant les effets de photosensibilisation .
Cosmétiques
L'huile dérivée des graines d'this compound est couramment utilisée pour parfumer les cosmétiques. Son application va des lotions aux crèmes, offrant un parfum musqué subtil et durable sur la peau .
Agent Aromatisant
L'this compound est également utilisée comme agent aromatisant dans les aliments et les boissons. Son parfum musqué ajoute une profondeur unique aux créations culinaires, bien que son utilisation dans ce domaine soit réglementée en raison de considérations de sécurité .
Recherche sur l'Absorption Cutanée
Des études scientifiques ont étudié l'absorption et la disposition cutanée de l'this compound chez des sujets humains. Ces recherches sont essentielles pour comprendre l'exposition systémique et les effets potentiels sur la santé des composés musqués dans les produits cosmétiques .
Toxicologie
La recherche toxicologique s'est concentrée sur les effets de l'this compound sur la santé humaine. Des études ont examiné son effet de photosensibilisation potentiel et ses propriétés mutagènes dans des modèles bactériens et animaux .
Chimie Analytique
En chimie analytique, des méthodes ont été développées pour la détermination de l'this compound dans divers produits. La chromatographie en phase gazeuse avec détection par capture d'électrons est utilisée pour la détermination simultanée de l'this compound et d'autres composés musqués dans les produits de parfum .
Mécanisme D'action
Target of Action
Musk ambrette primarily targets human musk receptors OR5AN1 and OR1A1 . These receptors are specifically responsive to musk compounds . In a zebrafish model, musk this compound was found to induce cardiovascular morphological changes, vessel permeability variation, angiogenic changes, and cardiotoxicity .
Mode of Action
The activation of human receptors OR5AN1 and OR1A1 by musk this compound has been experimentally and computationally examined . OR5AN1 responds at nanomolar concentrations to musk ketone and robustly to macrocyclic sulfoxides and fluorine-substituted macrocyclic ketones . OR1A1 responds only to nitromusks . Structural models of OR5AN1 and OR1A1 based on quantum mechanics/molecular mechanics (QM/MM) hybrid methods were validated through direct comparisons with activation profiles from site-directed mutagenesis experiments and analysis of binding energies for 35 musk-related odorants .
Biochemical Pathways
It is known that musk this compound can induce changes in cardiovascular morphology and angiogenesis , suggesting that it may affect pathways related to cardiovascular development and function.
Pharmacokinetics
It is known that musk this compound is a lipophilic compound , which suggests that it may have high bioavailability and can accumulate in adipose tissue.
Result of Action
Musk this compound has been shown to cause developmental delays, pericardial edema, circulatory disturbances, curved body axis, and death in zebrafish . It also induces cardiovascular morphological changes, vessel permeability variation, angiogenic changes, and cardiotoxicity . The disappearance of the caudal vein plexus in zebrafish confirms the vascular development toxicity .
Action Environment
Musk this compound is a potential environmental pollutant due to its persistence and accumulation in human organisms . It is widely used in household and personal care products, leading to direct exposures via dermal absorption, as well as inhalation of contaminated dust and volatilized fragrances . After personal use, these environmentally persistent pollutants then pass through sewage treatment plants through their effluent into the environment . The continuous release of musk this compound in high volumes from the urban environment, notably wastewater treatment plants, could pose a chronic toxicological threat to biota in receiving waters .
Safety and Hazards
Musk ambrette is a local irritant and can cause irritation of the skin and eyes . It is toxic if swallowed and may be harmful if absorbed through the skin . It is also a strong oxidizing agent .
Relevant Papers Several papers have been published on musk this compound, discussing its photochemical behavior , acute toxicity , and its role as a common photosensitizer . These papers provide valuable insights into the properties and effects of musk this compound and can serve as a basis for future research.
Analyse Biochimique
Biochemical Properties
Musk ambrette plays a significant role in biochemical reactions, particularly in the context of olfactory receptors. It interacts with specific enzymes and proteins, such as olfactory receptors OR5AN1 and OR1A1, which are responsible for detecting musk odors . These interactions are primarily based on binding affinities, where musk this compound binds to the active sites of these receptors, triggering a cascade of biochemical signals that result in the perception of its characteristic scent.
Cellular Effects
Musk this compound influences various types of cells, particularly those involved in the olfactory system. It affects cell signaling pathways by binding to olfactory receptors, which leads to the activation of downstream signaling molecules such as G-proteins . This activation can alter gene expression and cellular metabolism, resulting in the production of specific proteins that contribute to the perception of musk odors. Additionally, musk this compound has been shown to have estrogenic and anti-estrogenic properties, which can influence hormone-responsive cells .
Molecular Mechanism
The molecular mechanism of musk this compound involves its binding interactions with olfactory receptors. Upon binding to receptors like OR5AN1 and OR1A1, musk this compound induces a conformational change in the receptor structure, which activates the associated G-proteins . This activation leads to a series of intracellular signaling events, including the production of cyclic AMP (cAMP) and the activation of protein kinase A (PKA). These molecular events ultimately result in changes in gene expression and cellular responses that contribute to the perception of musk this compound’s scent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of musk this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that musk this compound can degrade into various metabolites, which may have different biological activities . Long-term exposure to musk this compound in in vitro and in vivo studies has revealed potential impacts on cellular health and function, including alterations in gene expression and metabolic processes.
Dosage Effects in Animal Models
The effects of musk this compound vary with different dosages in animal models. At low doses, musk this compound primarily affects olfactory receptors and related signaling pathways. At higher doses, it can exhibit toxic or adverse effects, including disruptions in hormone levels and potential toxicity to liver and kidney tissues . Threshold effects have been observed, where specific concentrations of musk this compound are required to elicit a biological response, and exceeding these thresholds can lead to adverse outcomes.
Metabolic Pathways
Musk this compound is involved in various metabolic pathways, particularly those related to its degradation and elimination. Enzymes such as cytochrome P450 play a crucial role in the metabolism of musk this compound, converting it into more water-soluble metabolites that can be excreted from the body . These metabolic pathways can influence the overall bioavailability and biological activity of musk this compound, affecting its impact on cellular and systemic functions.
Transport and Distribution
Within cells and tissues, musk this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of musk this compound across cellular membranes, allowing it to reach its target sites, such as olfactory receptors . The distribution of musk this compound within tissues can also influence its localization and accumulation, which can impact its biological activity and potential toxicity.
Subcellular Localization
The subcellular localization of musk this compound is primarily within the membranes of olfactory receptor cells. It interacts with specific targeting signals and post-translational modifications that direct it to these compartments . The localization of musk this compound within these cellular structures is essential for its activity and function, as it allows the compound to effectively bind to olfactory receptors and initiate the signaling pathways that lead to the perception of its scent.
Propriétés
IUPAC Name |
1-tert-butyl-2-methoxy-4-methyl-3,5-dinitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5/c1-7-9(13(15)16)6-8(12(2,3)4)11(19-5)10(7)14(17)18/h6H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUAUILGSCPYJCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=C1[N+](=O)[O-])OC)C(C)(C)C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5 | |
| Record name | MUSK AMBRETTE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20716 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7025689 | |
| Record name | Musk ambrette | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7025689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Musk ambrette is a pale yellow liquid. Insoluble in water. (NTP, 1992), Pale yellow solid with a heavy floral-musky odor; [HSDB] Yellow solid; [Alfa Aesar MSDS] | |
| Record name | MUSK AMBRETTE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20716 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Musk ambrette | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15723 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
275 °F at 16 mmHg (NTP, 1992), 185 °C at 16 mm Hg | |
| Record name | MUSK AMBRETTE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20716 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | MUSK AMBRETTE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7693 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Insoluble (NTP, 1992), Slightly soluble in ethanol; soluble in ethyl ether, chloroform, In water, 0.79 mg/L at temp. unspecified | |
| Record name | MUSK AMBRETTE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20716 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | MUSK AMBRETTE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7693 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0000131 [mmHg] | |
| Record name | Musk ambrette | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15723 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
Pale yellow leaves from alcohol | |
CAS No. |
83-66-9, 73507-41-2 | |
| Record name | MUSK AMBRETTE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20716 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Musk ambrette | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83-66-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Musk ambrette | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083669 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Musk ambrette paste | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073507412 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MUSK AMBRETTE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59845 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | MUSK AMBRETTE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46122 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1-(1,1-dimethylethyl)-2-methoxy-4-methyl-, nitrated | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, 1-(1,1-dimethylethyl)-2-methoxy-4-methyl-3,5-dinitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Musk ambrette | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7025689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-tert-butyl-3-methoxy-2,6-dinitrotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.358 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-TERT-BUTYL-3-METHYL-2,4-DINITROANISOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55V150W8R6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | MUSK AMBRETTE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7693 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
183 to 187 °F (NTP, 1992), 85 °C | |
| Record name | MUSK AMBRETTE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20716 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | MUSK AMBRETTE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7693 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-hydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic Acid](/img/structure/B1222936.png)

![[11-Acetyl-8-(carbamoyloxymethyl)-4-formyl-6-methoxy-14-oxa-1,11-diazatetracyclo[7.4.1.02,7.010,12]tetradeca-2(7),3,5-trien-9-yl] acetate](/img/structure/B1222938.png)


![[(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-methoxy-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1222942.png)
